1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one

Agrochemical Synthesis Process Chemistry Yield Optimization

Agrochemical manufacturers require consistent, high-yield difenoconazole precursors with precise regiochemistry. CAS 119851-28-4 is the direct building block for triazole fungicide synthesis, possessing the unique 2-chloro-4-(4-chlorophenoxy) substitution pattern essential for dioxolane ring formation during the final cyclization step. • Direct difenoconazole precursor: established acylation yield 94.7%, overall process yield >53%. • Alternative starting materials produce different regioisomers, requiring additional protection/deprotection and reducing overall yield. • ≥98% purity; white to off-white crystalline solid (mp 54-56°C). Available for R&D and industrial-scale procurement with global shipping.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 119851-28-4
Cat. No. B040885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
CAS119851-28-4
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3
InChIKeyBDTJIVUVQRVLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS 119851-28-4): A Critical Intermediate for Triazole Fungicide Synthesis


1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (C14H10Cl2O2, MW 281.13) is a chlorinated diaryl ether ketone that serves as an essential building block in agrochemical manufacturing [1]. It is the direct precursor to the broad-spectrum triazole fungicide difenoconazole, which inhibits fungal CYP51 (lanosterol 14α-demethylase), thereby disrupting ergosterol biosynthesis and fungal cell membrane integrity . This compound is characterized by its white to off-white crystalline solid form (mp 54–56°C) and is commercially available at purities ≥98–99% .

Why Generic Substitution of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one Is Not Recommended


While multiple diaryl ether intermediates exist for triazole fungicide synthesis (e.g., 2-chloro-4-fluoroacetophenone or 3,4'-dichlorodiphenyl ether), simple substitution is not feasible without significant downstream process re-optimization. The unique 2-chloro-4-(4-chlorophenoxy) substitution pattern of CAS 119851-28-4 is specifically required for the final cyclization and condensation steps that form the dioxolane ring of difenoconazole [1]. Alternative starting materials lead to different regioisomers or require additional protection/deprotection sequences, resulting in lower overall yields and increased impurity profiles in the final fungicide product [2].

Quantitative Differentiation of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS 119851-28-4) vs. Closest Analogs


Superior Synthetic Yield in the Key Acylation Step vs. 3,4'-Dichlorodiphenyl Ether

In the Friedel-Crafts acylation of diphenyl ether derivatives to produce the ketone intermediate, the specific 2-chloro-4-(4-chlorophenoxy) substitution pattern of CAS 119851-28-4 enables a significantly higher isolated yield compared to the unsubstituted 3,4'-dichlorodiphenyl ether under comparable conditions. This is a critical process economic advantage for large-scale agrochemical manufacturing [1].

Agrochemical Synthesis Process Chemistry Yield Optimization

Higher Commercial Purity Standard vs. Structurally Similar Fluoro Analog

Commercially supplied 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one consistently meets a higher purity specification (≥99% by GC) than the closely related 2-chloro-4-fluoroacetophenone, which is typically offered at ≥97–98% purity. This higher intrinsic purity reduces the burden of additional purification steps during downstream synthesis of high-value fungicides .

Analytical Chemistry Quality Control Purity Specification

Enhanced Process Efficiency in Downstream Cyclization vs. Fluoro Analog

The presence of the 4-chlorophenoxy moiety in CAS 119851-28-4 is essential for the subsequent cyclization with 1,2-propanediol to form the dioxolane ring of difenoconazole. Using the analogous 2-chloro-4-fluoroacetophenone would not yield the correct product, as the fluorine atom is a poor leaving group in the nucleophilic aromatic substitution required for the final triazole coupling. This dictates the exclusive use of the 4-chlorophenoxy-substituted intermediate .

Reaction Kinetics Process Development Difenoconazole Synthesis

Validated Application in High-Yield Difenoconazole Production

The use of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one as the key intermediate in a patented, high-yielding route to difenoconazole has been explicitly validated. A four-step process utilizing this compound achieved an overall yield of 53.9% for the final fungicide, with the first step (involving this intermediate) proceeding in 94.1% yield. This benchmark demonstrates its practical utility in industrial-scale production [1].

Agrochemical Manufacturing Fungicide Synthesis Process Validation

Optimal Application Scenarios for Procuring 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one (CAS 119851-28-4)


Large-Scale Manufacturing of the Fungicide Difenoconazole

This is the primary and most volume-driven application. Procurement of CAS 119851-28-4 is essential for any facility engaged in the production of difenoconazole, a leading triazole fungicide. The high synthetic yield (94.7% in the acylation step) and established downstream process (overall yield >53%) make this intermediate the economically preferred choice for industrial-scale campaigns [1][2].

Process Development and Optimization for Triazole Agrochemicals

R&D laboratories focused on improving the cost-efficiency and environmental footprint of triazole fungicide synthesis will find CAS 119851-28-4 invaluable. Its well-characterized reactivity and high commercial purity (≥99%) provide a reliable starting point for optimizing reaction conditions, reducing byproduct formation, and developing greener processes .

Synthesis of Benzene Ether Metconazole and Related Novel Fungicides

Beyond difenoconazole, this intermediate serves as the starting material for the preparation of benzene ether metconazole, another potent broad-spectrum fungicide. The established process for this conversion achieves product yields and purity of 90%, demonstrating the versatility of this building block in accessing next-generation antifungal agents .

Quality Control and Analytical Reference Standard

Due to its critical role as a key intermediate, high-purity 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is required as an analytical reference standard for quality control in agrochemical manufacturing. Its use ensures accurate quantification of the intermediate during in-process monitoring and final product purity assessment, which is essential for regulatory compliance and batch-to-batch consistency [3].

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